molecular formula C6H5FINO B12953469 6-Fluoro-3-iodo-2-methoxypyridine

6-Fluoro-3-iodo-2-methoxypyridine

Cat. No.: B12953469
M. Wt: 253.01 g/mol
InChI Key: FZLBWCWJEHZZIZ-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-2-methoxypyridine is an organic compound with the molecular formula C6H5FINO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and iodine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-iodo-2-methoxypyridine typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the halogenation of 2-methoxypyridine, followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and reagents to achieve high yield and selectivity .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3,6-difluoro-2-methoxypyridine .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-iodo-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-3-iodo-2-methoxypyridine is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields of research .

Properties

IUPAC Name

6-fluoro-3-iodo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLBWCWJEHZZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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